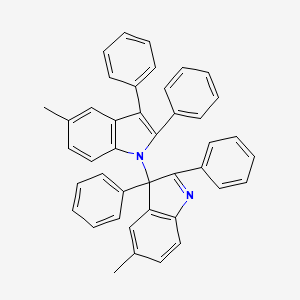
5,5'-Dimethyl-2,2',3,3'-tetraphenyl-3'H-1,3'-biindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biindole core with dimethyl and tetraphenyl substitutions, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted biindole compounds.
Scientific Research Applications
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Known for its photoluminescent properties and used in optoelectronic applications.
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Utilized in the synthesis of advanced materials and as a precursor for other organosilicon compounds.
Uniqueness
5,5’-Dimethyl-2,2’,3,3’-tetraphenyl-3’H-1,3’-biindole stands out due to its biindole core structure, which imparts unique chemical and physical properties
Properties
CAS No. |
93252-45-0 |
|---|---|
Molecular Formula |
C42H32N2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
5-methyl-1-(5-methyl-2,3-diphenylindol-3-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C42H32N2/c1-29-24-26-38-35(27-29)39(31-15-7-3-8-16-31)40(32-17-9-4-10-18-32)44(38)42(34-21-13-6-14-22-34)36-28-30(2)23-25-37(36)43-41(42)33-19-11-5-12-20-33/h3-28H,1-2H3 |
InChI Key |
PYHZGLABYMUHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5(C6=C(C=CC(=C6)C)N=C5C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















